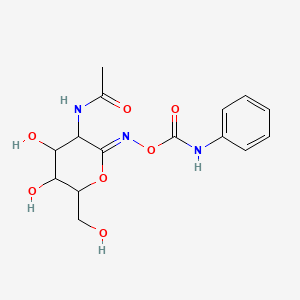
Gal-PUGNAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactose-PUGNAc (Gal-PUGNAc) is a highly selective inhibitor of human lysosomal β-hexosaminidases HEXA and HEXB. It is cell-permeable and modulates the activity of these enzymes in tissue culture, leading to increased levels of ganglioside GM2 . This compound is particularly valuable in studying the role of these enzymes at the cellular level without generating a complex chemical phenotype from concomitant inhibition of O-GlcNAcase .
Vorbereitungsmethoden
The synthesis of Galactose-PUGNAc starts from galactosamine hydrochloride. The synthetic route involves several steps, including protection and deprotection of functional groups, and the formation of the glycosidic bond The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
Galactose-PUGNAc undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of Galactose-PUGNAc can lead to the formation of galactosamine and other related compounds .
Wissenschaftliche Forschungsanwendungen
Galactose-PUGNAc has several scientific research applications:
Wirkmechanismus
Galactose-PUGNAc exerts its effects by selectively inhibiting the activity of β-hexosaminidases HEXA and HEXB. These enzymes are responsible for the hydrolysis of terminal N-acetylglucosamine and N-acetylgalactosamine residues from glycoconjugates . By inhibiting these enzymes, Galactose-PUGNAc increases the levels of ganglioside GM2 in cells, which can be used to study the role of these enzymes in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Galactose-PUGNAc is unique in its high selectivity for β-hexosaminidases HEXA and HEXB. Similar compounds include:
PUGNAc: A less selective inhibitor that also targets O-GlcNAcase.
N-valeryl-PUGNAc: A derivative of PUGNAc with modified selectivity.
EtBuPUG: Another derivative with enhanced selectivity for specific β-N-acetyl-D-hexosaminidases.
These compounds differ in their selectivity and potency, making Galactose-PUGNAc a valuable tool for specific inhibition of β-hexosaminidases without affecting other related enzymes .
Eigenschaften
Molekularformel |
C15H19N3O7 |
|---|---|
Molekulargewicht |
353.33 g/mol |
IUPAC-Name |
[(Z)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14- |
InChI-Schlüssel |
PBLNJFVQMUMOJY-JXAWBTAJSA-N |
Isomerische SMILES |
CC(=O)NC\1C(C(C(O/C1=N\OC(=O)NC2=CC=CC=C2)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Synonyme |
N-acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime NAc-LAPCO O-(2-acetamido-2-deoxyglucopyranosylidene)amino N-phenylcarbamate PUGNAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















